4-[[3-[(4-Methoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid
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Overview
Description
4-[[3-[(4-Methoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxyphenyl group, a sulfamoyl group, and a benzoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(4-Methoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction between 4-methoxyaniline and chlorosulfonic acid forms 4-methoxyphenylsulfonamide.
Benzoylation: The sulfamoyl intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to form 4-[(4-methoxyphenyl)sulfamoyl]benzoyl chloride.
Coupling with Aminobenzoic Acid: The final step involves the coupling of the benzoyl chloride intermediate with 4-aminobenzoic acid in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[(4-Methoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-[[3-[(4-Hydroxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid.
Reduction: Formation of this compound with an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[3-[(4-Methoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[[3-[(4-Methoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methoxyphenyl)sulfamoyl]benzoic acid
- 4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid
- 4-[(2-Methoxyphenyl)sulfamoyl]benzoic acid
Uniqueness
4-[[3-[(4-Methoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and sulfamoyl groups enhances its potential as an enzyme inhibitor and its versatility in synthetic applications.
Properties
IUPAC Name |
4-[[3-[(4-methoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-29-18-11-9-17(10-12-18)23-30(27,28)19-4-2-3-15(13-19)20(24)22-16-7-5-14(6-8-16)21(25)26/h2-13,23H,1H3,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMZOCQMKFESMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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